![molecular formula C18H32BrNO4 B12517882 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide CAS No. 701981-38-6](/img/structure/B12517882.png)
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the hexyl group and the polyether chain. The final step involves the quaternization of the pyridine nitrogen with bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channels.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s polyether chain allows it to penetrate lipid bilayers, while the pyridinium core interacts with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the polyether chain but lacks the pyridinium core.
Triethylene glycol monomethyl ether: Similar polyether structure but different functional groups.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains a similar polyether chain but with a benzene core.
Uniqueness
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is unique due to its combination of a pyridinium core, a hexyl group, and a polyether chain. This structure imparts specific properties, such as enhanced solubility and the ability to interact with biological membranes, making it valuable in various applications.
Properties
CAS No. |
701981-38-6 |
|---|---|
Molecular Formula |
C18H32BrNO4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-hexyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO4.BrH/c1-3-4-5-6-9-19-10-7-18(8-11-19)23-17-16-22-15-14-21-13-12-20-2;/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HEEPCKUJDKXVAE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)OCCOCCOCCOC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


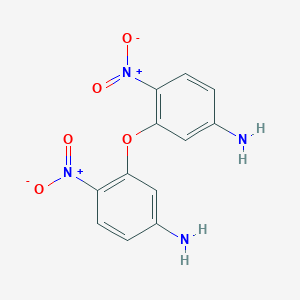
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)


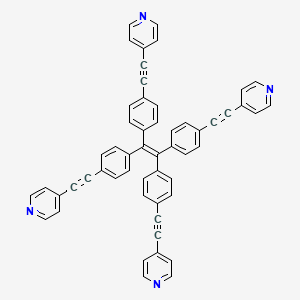
methanone](/img/structure/B12517827.png)
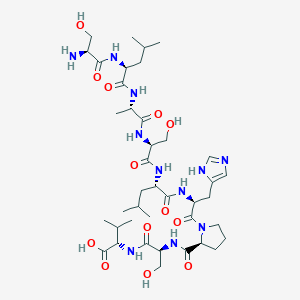
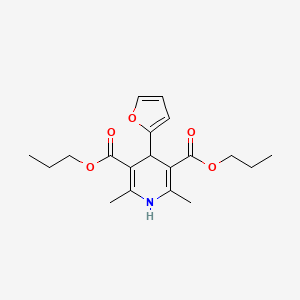

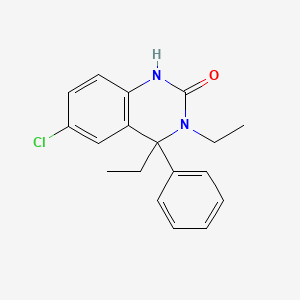
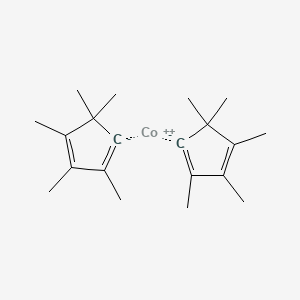
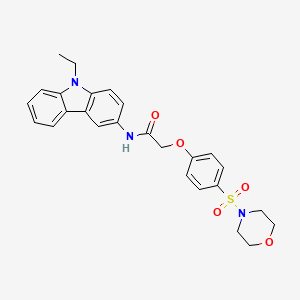
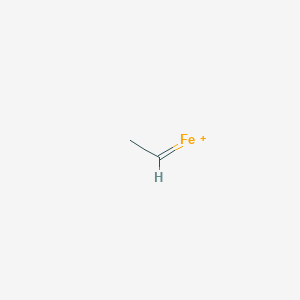
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
